Methyl 2-(2-formyl-6-methylphenoxy)propanoate
Description
Methyl 2-(2-formyl-6-methylphenoxy)propanoate is an ester derivative featuring a phenoxy ring substituted with a formyl (-CHO) and methyl (-CH₃) group at the 2- and 6-positions, respectively. The propanoate ester group distinguishes it from related acids or phenylacetic acid derivatives.
Properties
CAS No. |
1067225-59-5 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(2-formyl-6-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H14O4/c1-8-5-4-6-10(7-13)11(8)16-9(2)12(14)15-3/h4-7,9H,1-3H3 |
InChI Key |
VUHJWYPJSGGHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)OC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the phenoxypropanoate ester backbone
- Introduction of the formyl group at the ortho position relative to the ether linkage
- Control of reaction conditions to preserve the sensitive aldehyde functionality
The synthetic routes can be broadly categorized into:
- Etherification of 2-formyl-6-methylphenol with methyl 2-halopropanoate derivatives
- Esterification of 2-(2-formyl-6-methylphenoxy)propanoic acid
- Functional group transformations on preformed methyl 2-(6-methylphenoxy)propanoate intermediates
Etherification Route Using Methyl 2-Halopropanoates
One common approach involves nucleophilic substitution where 2-formyl-6-methylphenol reacts with methyl 2-bromopropanoate or methyl 2-chloropropanoate under basic or acid-binding conditions. Key details include:
- Reagents: 2-formyl-6-methylphenol, methyl 2-bromopropanoate or methyl 2-chloropropanoate
- Conditions: Use of tertiary amines (e.g., triethylamine) as acid scavengers to neutralize generated HX
- Temperature: Typically controlled between 80°C and 125°C depending on halide leaving group and solvent
- Solvents: Polar aprotic solvents like acetonitrile or dichloromethane
- Yields: Theoretical yields range from 70% to 86% depending on conditions and halide used
This method is advantageous for its straightforwardness but requires careful control to avoid side reactions such as hydrolysis or over-alkylation.
Esterification of 2-(2-Formyl-6-methylphenoxy)propanoic Acid
An alternative method involves preparing the acid precursor followed by esterification:
- Step 1: Synthesize 2-(2-formyl-6-methylphenoxy)propanoic acid
- Step 2: Esterify the acid to the methyl ester using methanol and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux
- Conditions: Reflux in methanol for several hours, with removal of water to drive equilibrium
- Purification: Distillation or recrystallization to isolate pure methyl ester
This route is suitable when the acid intermediate is readily accessible or when the formyl group is sensitive to direct alkylation conditions.
Functional Group Transformations on Intermediates
Research patents describe multi-step syntheses involving:
- Protection and deprotection of phenolic hydroxyl groups
- Chlorination or sulfonation steps to introduce or modify substituents on the aromatic ring
- Use of transition metal catalysts (e.g., Pd-based) for coupling reactions to form the ether linkage
- Use of methyltrimethylsilyl dimethylketene acetal for selective alkylation steps
These advanced methods aim to improve yield, purity, and scalability for industrial applications.
Data Table Summarizing Key Preparation Parameters
Research Findings and Industrial Relevance
- The etherification route using methyl 2-halopropanoates is widely used due to its simplicity and acceptable yields but requires careful temperature and base control to avoid side reactions.
- Esterification of the acid intermediate offers a milder alternative preserving the formyl group but requires prior synthesis of the acid and efficient removal of water to drive the reaction forward.
- Advanced catalytic methods employing palladium catalysts and silyl ketene acetals provide higher yields and selectivity, making them attractive for industrial-scale synthesis of related compounds.
- Purification typically involves extraction, washing with water or brine, drying over anhydrous agents (e.g., sodium sulfate), and vacuum distillation or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-formyl-6-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: 2-(2-carboxy-6-methylphenoxy)propanoic acid
Reduction: 2-(2-hydroxymethyl-6-methylphenoxy)propanoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 2-(2-formyl-6-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-formyl-6-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For example, the formyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules .
Comparison with Similar Compounds
Functional Group Impact :
- Alkyl chains increase hydrophobicity, complicating purification.
- The formyl group in the target compound offers a reactive site for further functionalization (e.g., condensation reactions), which alkylated analogs lack .
Aliphatic Ester Analogues
Compounds like Methyl 2-hexenoate (C₇H₁₂O₂, MW 128.17 g/mol) and Methyl (2R)-2-amino-3-(2-chloro-6-fluorophenyl)propanoate (C₁₀H₁₁ClFNO₂, MW 231.65 g/mol) highlight structural diversity among esters:
- Amino-Halogenated Ester: The presence of amino and halogen groups introduces chirality and electrophilic sites, relevant in drug synthesis (e.g., protease inhibitors) .
Comparison Table :
*Estimated based on structural analogy.
Analytical Characterization
While direct data for the target compound is absent, ’s NMR strategies for quantifying pyruvate derivatives (e.g., using 4-fluorophenylhydrazine and ethyl viologen as internal standards) could be adapted. The formyl group’s characteristic δ ~9-10 ppm in ¹H-NMR would help distinguish it from methoxy (δ ~3.8 ppm) or methyl (δ ~2.3 ppm) signals .
Conclusion this compound’s unique substituents and ester functionality position it as a versatile intermediate. Further studies on its synthetic optimization and spectroscopic profiling are warranted.
Biological Activity
Methyl 2-(2-formyl-6-methylphenoxy)propanoate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and cytotoxic activities, supported by various research findings and case studies.
Chemical Structure
The compound can be represented by the following structure:
Antimicrobial Activity
Research indicates that derivatives of phenolic compounds like this compound exhibit significant antimicrobial properties. A study evaluated various phenolic esters and reported that certain derivatives showed strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 11.7 to 46.8 μM .
Table 1: Antimicrobial Activity of Methyl Derivatives
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| This compound | S. aureus | 11.7 |
| This compound | B. subtilis | 46.8 |
| Other Phenolic Esters | E. coli | 93.7 |
Antioxidant Activity
The antioxidant potential of methyl derivatives has been explored extensively. In vitro assays demonstrated that this compound exhibits notable radical scavenging activity, comparable to standard antioxidants such as ascorbic acid .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (μM) |
|---|---|
| This compound | 24.20 |
| Ascorbic Acid | 11.30 |
Cytotoxic Activity
Studies have also focused on the cytotoxic effects of this compound on various cancer cell lines. For instance, a recent investigation revealed that this compound exhibited cytotoxicity against human cancer cell lines, with IC50 values indicating significant growth inhibition .
Case Studies and Research Findings
-
Case Study on Antimicrobial Properties :
A study highlighted the synthesis of methyl esters derived from phenolic compounds, including this compound, which demonstrated an ability to inhibit the growth of pathogenic bacteria effectively. The research emphasized the structural importance of the phenoxy group in enhancing biological activity . -
Research on Antioxidant Effects :
Another research effort assessed the antioxidant capacity of various methylated phenolic compounds, finding that modifications to the phenolic structure significantly impacted their ability to scavenge free radicals. This compound was among those exhibiting high antioxidant activity . -
Cytotoxicity Assessment :
A comprehensive study evaluated the cytotoxic effects of several phenolic esters on cancer cells, revealing that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
